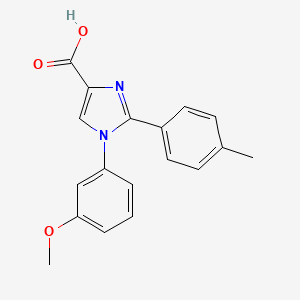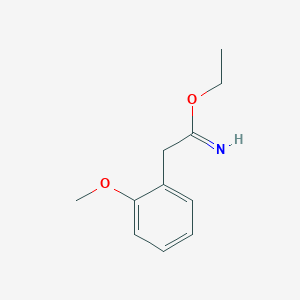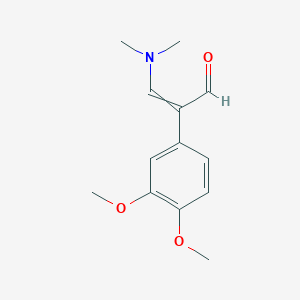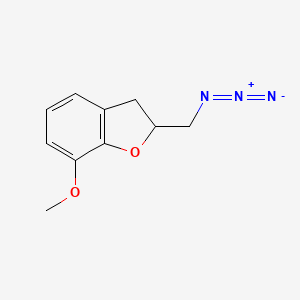![molecular formula C16H14ClN5 B8474654 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline](/img/structure/B8474654.png)
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline is a complex organic compound that features a pyrimidine ring substituted with a chloropyridinyl group and a methylbenzene diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-(chloromethyl)pyridine, which is then reacted with various primary aliphatic amines, hydrazine, and hydrazide to obtain the desired cyclization products . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline include:
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H14ClN5 |
|---|---|
Peso molecular |
311.77 g/mol |
Nombre IUPAC |
3-N-[4-(6-chloropyridin-3-yl)pyrimidin-2-yl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H14ClN5/c1-10-2-4-12(18)8-14(10)22-16-19-7-6-13(21-16)11-3-5-15(17)20-9-11/h2-9H,18H2,1H3,(H,19,21,22) |
Clave InChI |
VURBEDYRWZHJTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1-Cyclopentyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8474600.png)










